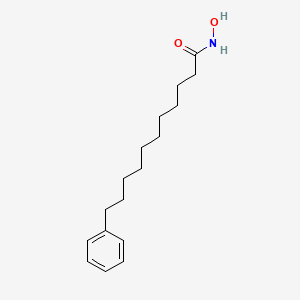
N-Hydroxy-11-phenylundecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-11-phenylundecanamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features an N-hydroxy group attached to an 11-phenylundecanamide backbone, which contributes to its distinct chemical behavior and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-11-phenylundecanamide typically involves the reaction of 11-phenylundecanoic acid with hydroxylamine under controlled conditions. The process may include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and automated purification systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: N-Hydroxy-11-phenylundecanamide can undergo various chemical reactions, including:
Oxidation: The N-hydroxy group can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
N-Hydroxy-11-phenylundecanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its role in modulating biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of N-Hydroxy-11-phenylundecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The N-hydroxy group can form hydrogen bonds with active sites, altering the activity of the target molecule. This interaction can modulate various biological pathways, leading to the observed effects .
Comparaison Avec Des Composés Similaires
N-Hydroxybenzimidazole: Known for its use in direct C-H functionalization reactions.
N-Hydroxyphthalimide: Commonly used as a precursor for N-oxyl radicals in organic synthesis.
Uniqueness: Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields .
Propriétés
Numéro CAS |
114917-98-5 |
|---|---|
Formule moléculaire |
C17H27NO2 |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
N-hydroxy-11-phenylundecanamide |
InChI |
InChI=1S/C17H27NO2/c19-17(18-20)15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14,20H,1-6,8,11-12,15H2,(H,18,19) |
Clé InChI |
CKFPJWCNFRLQTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCCCCCCCCC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


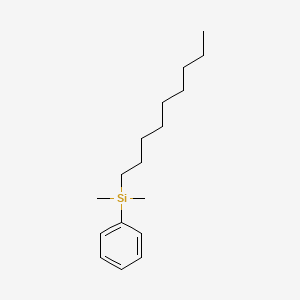
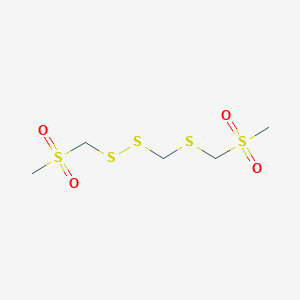


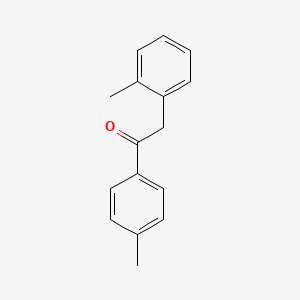
![1,1'-Bi(bicyclo[1.1.1]pentane)](/img/structure/B14299348.png)
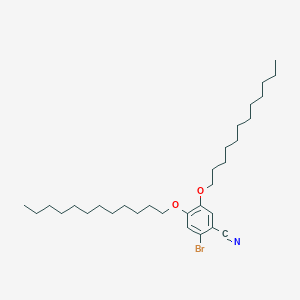
![5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine](/img/structure/B14299353.png)
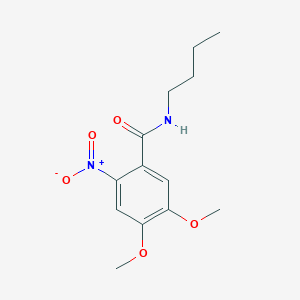

![N-[(2-Methylbenzoyl)carbamothioyl]glycine](/img/structure/B14299374.png)
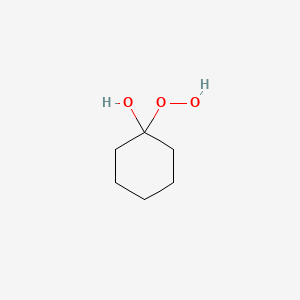

![[(2-Benzoyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid](/img/structure/B14299391.png)
